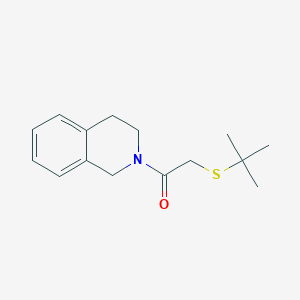
2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone, also known as TBS-DHIQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of isoquinoline, which is a core structure found in many biologically active compounds. In
作用機序
The mechanism of action of 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In the case of its anti-cancer activity, 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone was found to induce apoptosis by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. For its anti-inflammatory effects, 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone was shown to inhibit the activation of the NF-κB signaling pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been shown to modulate various biochemical and physiological processes, including cell cycle progression, apoptosis, inflammation, and viral replication. Its anti-cancer effects are attributed to its ability to induce cell cycle arrest and apoptosis, while its anti-inflammatory effects are due to its ability to suppress the production of pro-inflammatory cytokines. 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone's antiviral activity is believed to be due to its ability to inhibit viral replication.
実験室実験の利点と制限
One advantage of using 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has demonstrated multiple biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is its low solubility in water, which may require the use of organic solvents that can affect the biological activity of the compound.
将来の方向性
There are several future directions for the study of 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone. One direction is to further investigate its mechanism of action, particularly in relation to its anti-cancer and antiviral activities. Another direction is to explore the potential of 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone as a lead compound for drug development. This could involve the synthesis of analogs with improved pharmacokinetic properties and efficacy. Lastly, the potential of 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone as a therapeutic agent for various diseases should be explored in preclinical and clinical studies.
合成法
The synthesis of 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the reaction of tert-butylthiol with 3,4-dihydroisoquinoline-1(2H)-one in the presence of a catalyst. This reaction yields 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone as a white solid with a melting point of 129-131°C. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been shown to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In a study conducted by Zhang et al., 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone was found to inhibit the growth of human non-small cell lung cancer cells by inducing apoptosis and cell cycle arrest. Another study by Li et al. demonstrated that 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, 2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been shown to have antiviral activity against the Zika virus.
特性
IUPAC Name |
2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-15(2,3)18-11-14(17)16-9-8-12-6-4-5-7-13(12)10-16/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDPNEHROZQLMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

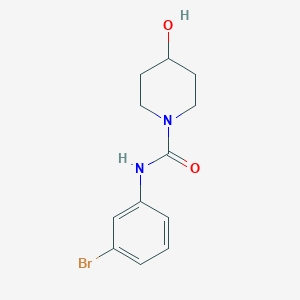
![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)
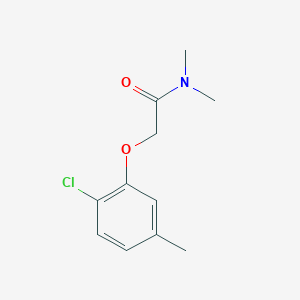
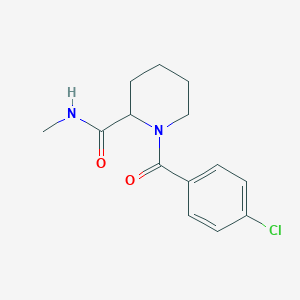
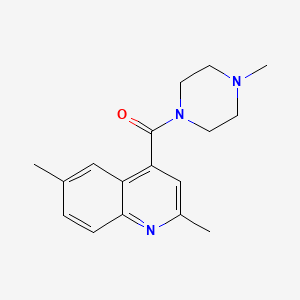
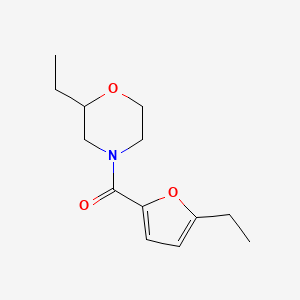
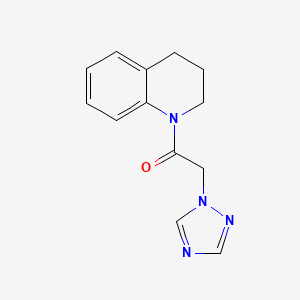
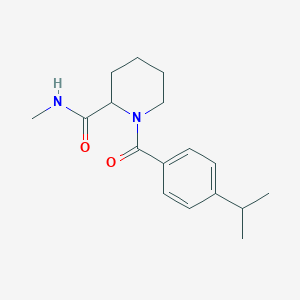
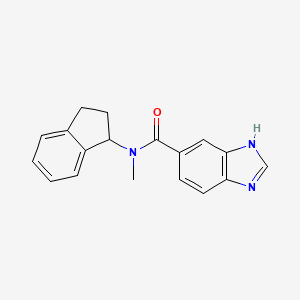
![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)
![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)
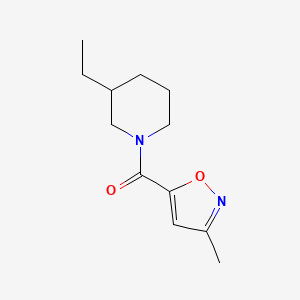
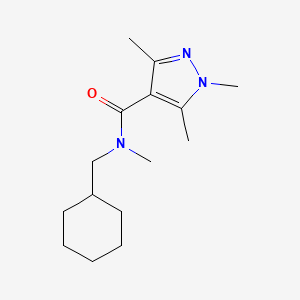
![1-Methyl-3-(2-methylphenyl)-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511673.png)